Leucocrystal Violet-13C6
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Overview
Description
Leucocrystal Violet-13C6 is a labeled version of Leucocrystal Violet, a cationic triarylmethane dye. This compound is colorless in its reduced form and is widely used in various scientific and industrial applications. The labeling with carbon-13 isotopes allows for more precise analytical studies, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucocrystal Violet-13C6 involves the esterification of p-toluenesulfonyl chloride with carbon-13 labeled methanol ([13C]CH3OH) to produce [13C]methyl p-toluenesulfonate. This intermediate is then used to methylate aniline, resulting in [13C2]N,N-dimethylaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. The use of specialized equipment and reagents is essential to maintain the integrity of the carbon-13 labeling.
Chemical Reactions Analysis
Types of Reactions
Leucocrystal Violet-13C6 undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to its colorless form under specific conditions.
Substitution: Various substituents can be introduced into the aromatic rings of the compound through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (3%) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Crystal Violet (violet dye)
Reduction: Leucocrystal Violet (colorless form)
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Leucocrystal Violet-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in staining techniques to visualize cellular components and structures.
Medicine: Utilized in diagnostic assays to detect the presence of blood and other biological materials.
Industry: Applied in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of Leucocrystal Violet-13C6 involves its oxidation by hydrogen peroxide in the presence of hemoglobin. The carbon-13 labeled compound binds to the proteins in the blood, resulting in a violet-colored dye. This reaction is used to visualize latent blood impressions on various surfaces .
Comparison with Similar Compounds
Similar Compounds
Crystal Violet: A similar triarylmethane dye used for staining and as an antiseptic.
Malachite Green: Another triarylmethane dye used in aquaculture and as a biological stain.
Leuco-Malachite Green: The reduced form of Malachite Green, used in similar applications.
Uniqueness
Leucocrystal Violet-13C6 is unique due to its carbon-13 labeling, which allows for more precise analytical studies. This labeling enhances its utility in mass spectrometry and other analytical techniques, providing more accurate and detailed results compared to its non-labeled counterparts .
Properties
Molecular Formula |
C25H31N3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[bis[4-[di((113C)methyl)amino]phenyl]methyl]-N,N-di((113C)methyl)aniline |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
OAZWDJGLIYNYMU-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH3]N([13CH3])C1=CC=C(C=C1)C(C2=CC=C(C=C2)N([13CH3])[13CH3])C3=CC=C(C=C3)N([13CH3])[13CH3] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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